Computed LogP: Tert-butyl Ester Provides 1.0 Log Unit Higher Lipophilicity than Methyl Analog
Lipophilicity is a primary determinant of passive membrane permeability and solubility in drug design. The tert-butyl ester (XLogP3-AA 0.4) is substantially more lipophilic than the methyl ester (XLogP3-AA −0.6) and the ethyl ester (XLogP3-AA −0.2), calculated using the same PubChem XLogP3 3.0 algorithm [1]. This ~1.0 log unit increase versus the methyl ester predicts a 10-fold higher octanol-water partition coefficient, which can be decisive for achieving central nervous system penetration or improving oral absorption while maintaining a moderate logP window [2].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.4 (tert-butyl 2-(oxetan-3-ylidene)acetate) |
| Comparator Or Baseline | Methyl 2-(oxetan-3-ylidene)acetate: −0.6; Ethyl 2-(oxetan-3-ylidene)acetate: −0.2 |
| Quantified Difference | +1.0 log unit vs. methyl ester; +0.6 log unit vs. ethyl ester |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
The ~1.0 log unit lipophilicity shift gives the tert-butyl ester a distinct balance of permeability and solubility, a critical parameter in fragment-to-lead selection where small logP differences can alter in vivo pharmacokinetics.
- [1] PubChem. Tert-butyl 2-(oxetan-3-ylidene)acetate (CID 55280743), Methyl (oxetan-3-ylidene)acetate (CID 46839994), Ethyl 2-(oxetan-3-ylidene)acetate (CID 53308471). XLogP3-AA values computed by XLogP3 3.0. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-24). View Source
- [2] Wuitschik, G.; Carreira, E. M.; Wagner, B.; Fischer, H.; Parrilla, I.; Schuler, F.; Rogers-Evans, M.; Müller, K. Oxetanes in Drug Discovery: Structural and Synthetic Insights. J. Med. Chem. 2010, 53 (8), 3227–3246. View Source
